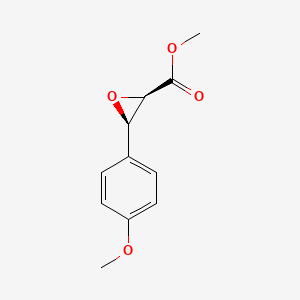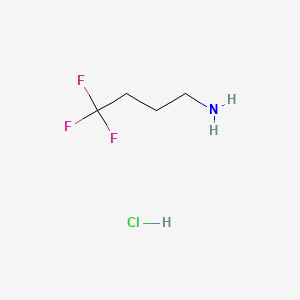
4,4,4-trifluorobutan-1-amine Hydrochloride
Übersicht
Beschreibung
The compound 4,4,4-trifluorobutan-1-amine Hydrochloride is not directly mentioned in the provided papers. However, the papers discuss closely related fluorinated compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar trifluorobutyl derivatives. The papers focus on the synthesis of fluorinated analogs of chlorambucil, a chemotherapeutic agent, and the development of asymmetric synthesis methods for trifluorobutanoic acid derivatives .
Synthesis Analysis
The synthesis of fluorinated compounds is complex and involves multiple steps. In the first paper, the synthesis of a tetrafluorinated analog of chlorambucil is described. The process starts with the reaction of a nitrophenyl acetonitrile with mercury(II) oxide and pyridinium poly(hydrogen fluoride), followed by several steps including catalytic hydrogenation and bis(hydroxyethylation), to finally yield the tetrafluorobutanoic acid . The second paper outlines an asymmetric synthesis of trifluorobutanoic acid via a DBU-catalyzed asymmetric 1,3-proton shift, demonstrating practicality for large-scale synthesis and high enantioselectivity . The third paper discusses the synthesis of a difluorinated analog, which was halted at the intermediate stage due to hydrolytic instability, but provides a method for the synthesis of stable isomers .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms, which significantly influence the chemical and physical properties of the molecule. The presence of multiple fluorine atoms, as in the compounds discussed, can lead to increased stability and lipophilicity, which are desirable traits in drug design. The stereochemistry of these molecules is also crucial, as it can affect their biological activity, which is evident in the enantioselective synthesis described in the second paper .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these fluorinated compounds include halogenation, esterification, catalytic hydrogenation, and hydrolysis. The use of mercury(II) oxide, pyridinium poly(hydrogen fluoride), and sulfur tetrafluoride are key in introducing fluorine atoms into the molecular structure. The transformation of nitro groups to amine groups and the conversion of hydroxyl to chloro groups are also critical steps in the synthesis of the target compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4,4,4-trifluorobutan-1-amine Hydrochloride are not directly discussed, the properties of similar fluorinated compounds can be inferred. Fluorination generally increases the compound's resistance to metabolic degradation, enhances its ability to penetrate biological membranes, and can improve its binding affinity to biological targets. The papers suggest that the synthesized compounds have potential applications in chemotherapy due to their structural similarity to chlorambucil, indicating that they may possess similar antineoplastic properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
4,4,4-trifluorobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c5-4(6,7)2-1-3-8;/h1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTKGSVSGMIHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233080 | |
| Record name | 1-Butanamine, 4,4,4-trifluoro-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluorobutan-1-amine Hydrochloride | |
CAS RN |
84153-82-2 | |
| Record name | 1-Butanamine, 4,4,4-trifluoro-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084153822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, 4,4,4-trifluoro-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluorobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





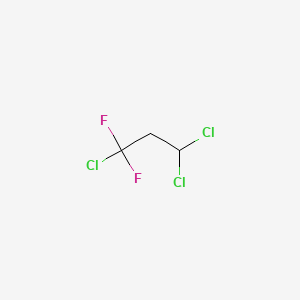

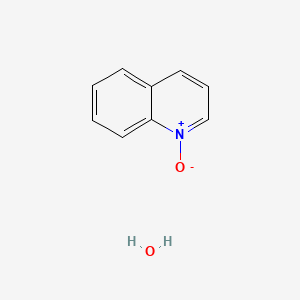



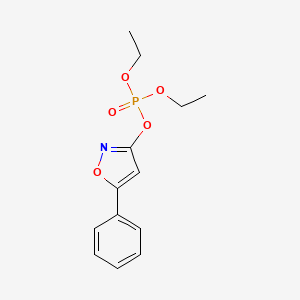

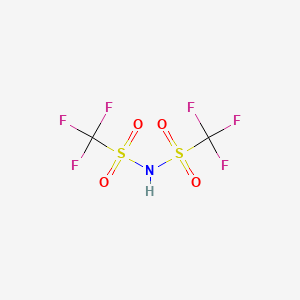

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)
